molecular formula C16H21NO4S B10867874 Ethyl 7-oxo-2-(pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 7-oxo-2-(pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10867874
M. Wt: 323.4 g/mol
InChI Key: KMFIXDNIKAALQS-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-2-(pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound belonging to the benzothiophene class This compound is characterized by its complex structure, which includes a benzothiophene core, an ethyl ester group, and a pentanoylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-oxo-2-(pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Pentanoylamino Group: This step involves the acylation of the benzothiophene core with pentanoyl chloride in the presence of a base such as pyridine.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-2-(pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 7-oxo-2-(pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a lead compound in drug discovery.

Medicine

In medicine, this compound is explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-2-(pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-oxo-2-(butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 7-oxo-2-(hexanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 7-oxo-2-(octanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Ethyl 7-oxo-2-(pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific pentanoylamino substituent, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H21NO4S

Molecular Weight

323.4 g/mol

IUPAC Name

ethyl 7-oxo-2-(pentanoylamino)-5,6-dihydro-4H-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C16H21NO4S/c1-3-5-9-12(19)17-15-13(16(20)21-4-2)10-7-6-8-11(18)14(10)22-15/h3-9H2,1-2H3,(H,17,19)

InChI Key

KMFIXDNIKAALQS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C2=C(S1)C(=O)CCC2)C(=O)OCC

Origin of Product

United States

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